Weinreb Amide vs. Carboxylic Acid: Orthogonal Synthetic Reactivity Defines Procurement Necessity
The target compound bears a Weinreb amide (N-methoxy-N-methyl carboxamide) that enables controlled nucleophilic addition to form ketones, a transformation not achievable with the direct carboxylic acid analog (CAS 214848-62-1). Weinreb amides react with organolithium or Grignard reagents to form stable tetrahedral intermediates that resist over-addition, yielding ketones upon aqueous workup, whereas the carboxylic acid requires prior activation and offers no such selectivity [1]. This functional group difference is qualitative but categorically dictates synthetic route design in fragment elaboration and library synthesis [2].
| Evidence Dimension | Synthetic reactivity: nucleophilic addition to carbonyl |
|---|---|
| Target Compound Data | Weinreb amide: forms stable tetrahedral intermediate; ketone after workup (class property) |
| Comparator Or Baseline | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 214848-62-1): requires activation (e.g., acid chloride); prone to over-addition |
| Quantified Difference | Categorical difference in reaction pathway; no quantitative yield comparison available for this specific scaffold |
| Conditions | Standard Weinreb ketone synthesis conditions (organometallic reagent, THF, -78°C to 0°C) |
Why This Matters
For synthetic chemists planning fragment elaboration via organometallic addition at the 7-position, the Weinreb amide is the only viable choice; the carboxylic acid or primary amide analogs are synthetically incompetent for this transformation.
- [1] Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as Effective Acylating Agents. Tetrahedron Letters, 22(39), 3815–3818. View Source
- [2] Synthesis of a novel tetracyclic azaindolo[2,1-c][1,4]benzoxazine ring system. (2011). Tetrahedron, 67(6), 1213–1221. View Source
